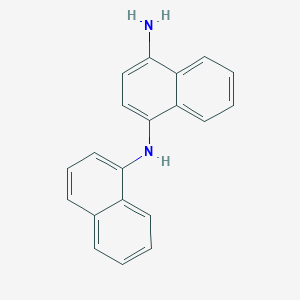
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine is an organic compound characterized by the presence of two naphthalene rings connected through a diamine linkage. This compound is known for its high thermal stability and excellent hole-transporting properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine can be synthesized through a multi-step process involving the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-naphthylamine. The final step involves the reaction of 1-naphthylamine with another naphthalene derivative under specific conditions to form the desired diamine compound .
Industrial Production Methods
Industrial production of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and ferric chloride.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Electrophilic reagents like diazonium salts are employed for substitution reactions
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene compounds
Scientific Research Applications
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological sensors and imaging agents.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine involves its ability to transport holes efficiently in electronic devices. The compound interacts with molecular targets such as electron-transporting materials and facilitates charge transfer through its naphthalene rings. This process is crucial for the performance of devices like OLEDs and OPVs .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its outstanding hole transport capability.
N-(1-Naphthyl)ethylenediamine: Acts as a bidentate ligand and is used in coordination compounds.
Uniqueness
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine stands out due to its high thermal stability and excellent hole-transporting properties, making it a preferred choice for advanced electronic applications .
Properties
CAS No. |
79227-35-3 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-N-naphthalen-1-ylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C20H16N2/c21-18-12-13-20(17-10-4-3-9-16(17)18)22-19-11-5-7-14-6-1-2-8-15(14)19/h1-13,22H,21H2 |
InChI Key |
TUMQWXCXPMGMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















